Plerixafor octahydrochloride (CAS 155148-31-5) is a highly selective bicyclam derivative and a potent, reversible antagonist of the CXCR4 chemokine receptor. By competitively blocking the interaction between CXCR4 and its cognate ligand CXCL12 (SDF-1α), it disrupts the retention signals that tether hematopoietic stem cells to the bone marrow stroma. Procured primarily as the highly water-soluble octahydrochloride salt, it serves as the definitive benchmark reagent for stem cell mobilization research, HIV-1 entry inhibition studies, and investigations into tumor microenvironment chemotaxis. Its standardized protonation state ensures precise molar dosing and reliable pharmacokinetics across both in vitro cellular assays and in vivo mammalian models [1].
Substituting the octahydrochloride salt with the Plerixafor free base (CAS 110078-46-1) introduces severe formulation and handling liabilities that compromise experimental reproducibility. The unprotonated free base is poorly soluble in aqueous media, necessitating the use of organic co-solvents like DMSO or complex, multi-step pH titration with strong acids to achieve physiological compatibility. Such interventions can introduce solvent toxicity in sensitive cell-based assays or alter the osmolarity of in vivo injectables, leading to injection-site reactions or variable absorption. Procuring the fully protonated 8HCl salt ensures immediate, complete dissolution in standard saline, guaranteeing precise stoichiometric dosing, eliminating co-solvent artifacts, and preserving the integrity of delicate biological models [1].
Plerixafor octahydrochloride exhibits exceptional aqueous solubility compared to the plerixafor free base. While the free base requires organic solvents or extensive pH adjustment to dissolve, the 8HCl salt achieves concentrations exceeding 100 mg/mL directly in water or physiological saline. This allows for the immediate preparation of clear, isotonic solutions without the confounding effects of DMSO .
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | >100 mg/mL (freely soluble in water/saline) |
| Comparator Or Baseline | Plerixafor free base (<1 mg/mL in water without pH adjustment; requires DMSO) |
| Quantified Difference | >100-fold improvement in direct aqueous solubility without co-solvents |
| Conditions | Standard aqueous buffers or physiological saline (0.9% NaCl) at room temperature |
Eliminates the need for toxic co-solvents like DMSO in cellular assays and simplifies the preparation of injectable formulations for animal models.
In vivo mobilization protocols utilizing Plerixafor 8HCl in combination with Granulocyte-Colony Stimulating Factor (G-CSF) yield significantly higher quantities of CD34+ hematopoietic stem cells than G-CSF monotherapy. The addition of Plerixafor 8HCl produces an approximate 2- to 3-fold increase in circulating CD34+ cell counts, peaking 6 to 10 hours post-administration, effectively overcoming poor baseline mobilization[1].
| Evidence Dimension | Peripheral blood CD34+ cell count increase |
| Target Compound Data | 2- to 3-fold increase in CD34+ cells (Plerixafor + G-CSF) |
| Comparator Or Baseline | G-CSF monotherapy baseline |
| Quantified Difference | 200-300% enhancement in stem cell mobilization yield |
| Conditions | In vivo subcutaneous administration following a 4-day G-CSF pre-treatment |
Justifies the procurement of Plerixafor 8HCl as an essential synergistic agent for stem cell harvesting protocols where standard cytokine monotherapy is insufficient.
As a highly selective antagonist, Plerixafor 8HCl effectively blocks the CXCR4 receptor, preventing the binding of CXCL12. In cell-free and in vitro assays, it demonstrates an IC50 of 44 nM for CXCR4 binding and an IC50 of 5.7 nM for inhibiting CXCL12-mediated chemotaxis, establishing it as a highly potent baseline inhibitor compared to non-specific chemokine blockers .
| Evidence Dimension | Inhibitory Concentration (IC50) |
| Target Compound Data | 44 nM (CXCR4 binding); 5.7 nM (Chemotaxis inhibition) |
| Comparator Or Baseline | Baseline CXCL12-mediated cellular responses |
| Quantified Difference | Nanomolar suppression of receptor activity and downstream chemotaxis |
| Conditions | In vitro radioligand binding and chemotaxis assays |
Provides researchers with a highly reliable, quantitative benchmark inhibitor for studying CXCR4-dependent pathways in oncology and immunology.
The octahydrochloride salt form of Plerixafor provides a highly stable crystalline solid that maintains structural integrity for up to 3 years at -20°C. Unlike the free base, which contains eight basic amine groups (pKa 8.5–11.5) and can exhibit variable protonation states depending on ambient moisture, the fully protonated 8HCl salt ensures batch-to-batch stoichiometric consistency (MW 794.47 g/mol).
| Evidence Dimension | Solid-state handling and molar consistency |
| Target Compound Data | 100% protonated stable octahydrochloride salt (MW 794.47 g/mol) |
| Comparator Or Baseline | Unprotonated free base (susceptible to variable ambient protonation) |
| Quantified Difference | Ensures precise calculation of active pharmaceutical ingredient (API) molarity |
| Conditions | Desiccated storage at -20°C |
Guarantees precise molar dosing and long-term reagent viability, which is critical for reproducible longitudinal studies and scale-up manufacturing.
Plerixafor 8HCl is the optimal choice for researchers requiring rapid, high-yield mobilization of CD34+ hematopoietic stem cells in murine or primate models, particularly when used synergistically with G-CSF to overcome poor baseline mobilization [1].
Due to its >100 mg/mL water solubility, the 8HCl salt is the required form for developing isotonic subcutaneous injectables without the use of DMSO or complex acid-base titration, ensuring high processability and animal safety [1].
Procured as a benchmark antagonist for cell-based chemotaxis and calcium flux assays to evaluate the migration, invasion, and metastasis of CXCR4-expressing cancer cell lines in oncology research[1].
Utilized in virology assays as a highly selective blocker of CXCR4-tropic (X4) HIV strains, preventing the viral envelope glycoprotein gp120 from binding to the host cell co-receptor[1].
Irritant